molecular formula C16H16O6 B1206876 1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione

1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione

Cat. No. B1206876
M. Wt: 304.29 g/mol
InChI Key: LRHFZXBVDMVFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione is a natural product found in Dermocybe, Cortinarius basirubescens, and other organisms with data available.

Scientific Research Applications

Tautomerism Studies

The compound has been involved in studies exploring tautomerism in derivatives of anthracene-9,10-diones. Morley et al. (1996) explored the treatment of leucoquinizarin, leading to various tautomers and their oxidation products, providing insights into the chemical behavior of anthracene-9,10-dione derivatives under different conditions (Morley, Krapcho, & Cummings, 1996).

Crystallography and Structural Analysis

Shi et al. (2004) reported on the crystallography of a compound closely related to 1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione, providing detailed insights into the structural aspects of similar compounds (Shi et al., 2004).

Synthesis and Reactivity

Several studies focus on the synthesis and reactivity of anthracene-9,10-dione derivatives. Kendall and Shechter (2001) discussed the formation of dibenzo[b,f]pentalene from anthryldicarbenes, indicating potential pathways for creating structurally diverse derivatives (Kendall & Shechter, 2001).

Luminescence and Sensor Development

Research by Young et al. (1997) explored the luminescence properties of an anthracene-9,10-dione derivative, indicating potential applications in sensing technologies, particularly for detecting hydronium ions and common oxoacids (Young, Quiring, & Sykes, 1997).

Redox Behavior and Electrochemical Studies

Ahmad et al. (2015) conducted research on the redox behavior of hydroxyanthracenediones, revealing their potential in electrochemical applications and providing insights into their electron transfer characteristics (Ahmad et al., 2015).

properties

Product Name

1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione

InChI

InChI=1S/C16H16O6/c1-16(21)5-9-13(11(18)6-16)15(20)12-8(14(9)19)3-7(22-2)4-10(12)17/h3-4,11,17-18,21H,5-6H2,1-2H3

InChI Key

LRHFZXBVDMVFCW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(C1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O

synonyms

(1S,3S)-austrocortilutein
austrocortilutein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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